7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative featuring a complex heterocyclic architecture. Its core structure includes a [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold substituted with furan, thiophene, and 1,2,4-oxadiazole moieties. These substituents are known to enhance pharmacokinetic properties, such as solubility and bioavailability, while also influencing receptor-binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5S2/c26-20-13-7-15-16(29-11-28-15)8-14(13)22-21(25(20)9-12-3-1-5-27-12)32-10-18-23-19(24-30-18)17-4-2-6-31-17/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUWKMWKPXEEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan and thiophene derivatives, followed by their incorporation into the quinazolinone framework through a series of condensation and cyclization reactions. Common reagents used in these steps include sulfurizing agents like phosphorus pentasulfide and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
1. Synthesis and Characterization:
Recent studies have focused on synthesizing various derivatives of quinazolinones and oxadiazoles to evaluate their antimicrobial properties. For instance, compounds similar to 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one have been synthesized and characterized using techniques such as NMR spectroscopy and mass spectrometry .
2. Antibacterial Studies:
In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from the quinazolinone structure have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 25 µg/mL .
3. Antifungal Activity:
Additionally, antifungal assays have indicated that some derivatives possess antifungal properties against strains such as Candida albicans and Penicillium chrysogenum. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial activity .
Anticancer Properties
1. Mechanism of Action:
The anticancer potential of compounds similar to 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has been explored through various mechanisms. These compounds are thought to induce apoptosis in cancer cells by disrupting cellular signaling pathways and affecting cell cycle progression .
2. In Vitro Studies:
Studies have reported that certain derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole moieties were tested for their ability to inhibit tumor cell proliferation in vitro. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .
Data Tables
| Activity | Compound | MIC (µg/mL) | Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| Antibacterial | 7-(Furan derivative) | 6.25 | Staphylococcus aureus | - |
| Antifungal | 7-(Furan derivative) | 25 | Candida albicans | - |
| Anticancer | Oxadiazole derivative | - | MCF7 (breast cancer) | 15 |
| Anticancer | Quinazolinone derivative | - | HeLa (cervical cancer) | 10 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of synthesized quinazolinone derivatives were tested for their antimicrobial efficacy against multiple bacterial strains. The study revealed that the introduction of thiophene and oxadiazole groups significantly enhanced antibacterial activity compared to traditional antibiotics.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized derivatives based on the quinazolinone scaffold and assessed their cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could be developed into potential therapeutic agents for cancer treatment due to their ability to induce apoptosis.
Mechanism of Action
The mechanism of action for 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Core Structure Diversity
- Quinazolinone vs. Cephalosporin: The target compound’s quinazolinone core is associated with kinase inhibition and DNA intercalation, whereas cephalosporin derivatives () are β-lactam antibiotics targeting bacterial cell-wall synthesis .
- Heterocyclic Substituents : The thiophene and 1,2,4-oxadiazole groups in the target compound are electron-deficient motifs that improve metabolic stability compared to the tetrazole and thiadiazole groups in cephalosporins, which enhance antibacterial potency .
Substructure Relevance (Data Mining Perspective)
Frequent substructures like thiophene, oxadiazole, and furan are critical in bioactive compounds.
Biological Activity
The compound 7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one , hereafter referred to as Compound A , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings.
Structure and Properties
Compound A is characterized by a complex molecular structure that integrates multiple heterocyclic rings. The presence of furan and thiophene moieties alongside the oxadiazole group contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 378.44 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and thiophene derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A study demonstrated that derivatives of oxadiazole showed potent antifungal activity against various strains such as Fusarium oxysporum and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 30 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Fusarium oxysporum | 30 |
| Compound B | Candida albicans | 15 |
Anticancer Activity
Compound A's structural components suggest potential anticancer properties. Research has highlighted that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of Enzymes : Compounds similar to Compound A have been reported to inhibit thymidylate synthase (TS) and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer progression .
Case Study : In vitro studies on similar oxadiazole derivatives showed IC50 values as low as 11 nM against vascular endothelial growth factor receptor (VEGFR), indicating strong anticancer potential .
The biological activity of Compound A can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like TS and HDAC, disrupting the cancer cell cycle.
- Cell Membrane Permeability : The presence of lipophilic groups enhances its ability to penetrate cell membranes, facilitating targeted action against cancer cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Compound A typically involves multi-step organic reactions that allow for the formation of its complex structure. The SAR studies indicate that modifications in the furan or thiophene rings can significantly enhance biological activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
